molecular formula C12H17N3O B2868316 N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide CAS No. 2361639-60-1

N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide

Cat. No. B2868316
CAS RN: 2361639-60-1
M. Wt: 219.288
InChI Key: PHKMUUJGTYTQEP-UHFFFAOYSA-N
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Description

“N-(2-Butyl-4-methylpyrimidin-5-yl)prop-2-enamide” is a chemical compound that is related to prop-2-enamide . Prop-2-enamide, also known as acrylamide, is a water-soluble polymer formed by the polymerization of acrylamide monomers . It has been used as an additive in water-based drilling fluids .


Molecular Structure Analysis

The molecular structure of prop-2-enamide, a related compound, has been characterized. It has a molecular formula of CHNO, an average mass of 213.234 Da, and a monoisotopic mass of 213.111343 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of prop-2-enamide, a related compound, have been characterized. It has a boiling point of 125 °C, a density of 1.12 g/cm3 at 30 °C, and is soluble in water .

Safety and Hazards

Prop-2-enamide, a related compound, has several safety hazards. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause genetic defects, may cause cancer, is suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure if swallowed .

properties

IUPAC Name

N-(2-butyl-4-methylpyrimidin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-4-6-7-11-13-8-10(9(3)14-11)15-12(16)5-2/h5,8H,2,4,6-7H2,1,3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKMUUJGTYTQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(C(=N1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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